Cas no 37517-28-5 (Amikacin)

Amikacin structure
Produktname:Amikacin
Amikacin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Amikacin
- AMIKACIN DIHYDRATE
- 1-N-[L(-)-4-AMINO-2-HYDROXY-BUTYRYL]KANAMYCIN A
- N1-[(S)-4-AMINO-2-HYDROXYBUTYRYL]-KANAMYCIN A
- N1-[(S)-4-AMINO-2-HYDROXYBUTYRYL]KANAMYCIN A DIHYDRATE
- (s)-y
- 1-n-(l(-)-gamma-amino-alpha-hydroxybutyryl)kanamycina
- amicacin
- amikin
- amiklin
- AMK
- bb-k8
- biklin
- D-Streptamine
- kaminax
- lukadin
- mikavir
- novamin
- amikacine
- Amikacinum
- Amikacina
- Amikavet
- Amiglyde-V
- Amikacillin
- Arikace
- Antibiotic BB-K 8
- AMIKACIN SULFATE
- Amukin
- Amikacinum [INN-Latin]
- Amikacine [INN-French]
- Amikacina [INN-Spanish]
- Amikacin Base
- BB-K 8
- Briclin
- Pierami
- ANTIBIOTIC BB-K8
- 1-N-(L(-)-gamma-Amino-alpha-hydroxybutyryl)kanamycin A
- Amikacin hydrate
- C22H43N5O13
- LKCWBDHBTVXHDL-RM
- (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D
- BPBio1_000671
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- Tox21_111201_1
- 37517-28-5
- Amikacinum (Latin)
- Q408529
- D02543
- BAY41-6551
- DTXSID3022586
- Amikacinum (INN-Latin)
- nktr-061
- DTXCID002586
- UNII-84319SGC3C
- AB00513828_06
- NS00006181
- J01GB06
- SR-01000722004-6
- A823716
- NSC 177001
- SR-01000722004
- Potentox
- AMIKACIN [USP MONOGRAPH]
- AKN
- Amikacin, Antibiotic for Culture Media Use Only
- Amikacin (USP/INN)
- AMIKACIN [MI]
- MFCD00883675
- EINECS 253-538-5
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.4))-N1-((2S)-4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-
- (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- AMIKACIN [MART.]
- Amikacin; 6-O-(3-Amino-3-deoxy-?-d-glucopyranosyl)-4-O-(6-amino-6-deoxy-?-d-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-d-streptamine
- AKOS005383276
- AMIKACIN [WHO-DD]
- Amikacine (INN-French)
- (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-4-[(6-amino-6-deoxy-alpha-D-glucopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
- AMIKACIN (USP-RS)
- EN300-7481440
- Amikozit
- C06820
- D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
- 37517-28-5 (free base)
- TD1 - Therapeutic Drug mixture
- BSPBio_000609
- O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->6))-N(3)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine
- ,6R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-3-oxidanyl-cyclohexyl]-4-azanyl-2-oxidanyl-butanamide
- AMIKACIN [WHO-IP]
- N1-[(S)-4-Amino-2-hydroxybutyryl]kanamycin A
- AB00513828
- Amikacina (INN-Spanish)
- GTPL10894
- AMIKACIN [VANDF]
- NCGC00093350-05
- Amikacin (USP:INN:BAN)
- BDBM50237603
- HY-B0509A
- CHEMBL177
- SCHEMBL2985
- CHEBI:2637
- Tox21_111201
- W-106531
- O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6))-N(SUP 3)-(4-AMINO-L-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- AMIKACIN (EP MONOGRAPH)
- CAS-37517-28-5
- O-3-Amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptamine
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- S01AA21
- Arikayce liposomal
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-butanamide
- Amikacin,(S)
- Amikacin free base
- DB00479
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-6))-N(sup 3)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine
- Amikin (Disulfate)
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- D06AX12
- (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yloxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- NCGC00093350-02
- AMIKACIN [EP MONOGRAPH]
- NCGC00093350-03
- O-3-AMINO-3-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->4)-O-(6-AMINO-6-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->6))-N(SUP 3)-(4-AMINO-L-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
- 84319SGC3C
- AMIKACINUM [WHO-IP LATIN]
- HSDB 3583
- NSC-177001
- BAY 41-6551
- D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-N(SUP 1)-(4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-, (S)-
- AMIKACIN [HSDB]
- Prestwick3_000395
- MAT2501
- AMIKACIN [JAN]
- (2S)-N-[(1R,2S,3S,4R,5S)-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5-azanyl-2-[(2S,3R,4S,5S
- AS-76985
- AMIKACIN [INN]
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(6-amino-6-deoxy-alpha-D-glucopyranosyloxy)-3-hydroxycyclohexyl]-2-hydroxybutanamide
- AMIKACIN [USP-RS]
- NSC177001
- Amikacin (free base)
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-{[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-3-hydroxycyclohexyl]-2-hydroxybutanamide
- AMIKACIN (USP MONOGRAPH)
- (2S)-N-[(1R,2S,3S,4R,5S)-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5-azanyl-2-[(2S,3R,4S,5S ,6R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-3-oxidanyl-cyclohexyl]-4-azanyl-2-oxidanyl-butanamide
- AT03 - Amikacin
- Amikacin [USP:INN:BAN]
- AMIKACIN (MART.)
- MFCD11045969
- BRD-K88043978-315-02-8
- 39831-55-5
- Amikacin disulfate
- Amikacin; 6-O-(3-Amino-3-deoxy-a-d-glucopyranosyl)-4-O-(6-amino-6-deoxy-a-d-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-d-streptamine
- STK039706
-
- MDL: MFCD00883675
- Inchi: 1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
- InChI-Schlüssel: LKCWBDHBTVXHDL-RMDFUYIESA-N
- Lächelt: O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])N([H])[H])O[H])[C@]1([H])[C@]([H])([C@@]([H])([C@]([H])(C([H])([H])[C@@]1([H])N([H])C([C@]([H])(C([H])([H])C([H])([H])N([H])[H])O[H])=O)N([H])[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])N([H])[H])O1)O[H])O[H])O[H])O[H]
Berechnete Eigenschaften
- Genaue Masse: 585.28600
- Monoisotopenmasse: 585.286
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 13
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 10
- Komplexität: 819
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 16
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: -7.9
- Topologische Polaroberfläche: 332
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.3764 (rough estimate)
- Schmelzpunkt: 203℃
- Siedepunkt: 642.23°C (rough estimate)
- Flammpunkt: 547.6 °C
- Brechungsindex: 1.7500 (estimate)
- Löslichkeit: H2O: 50 mg/mL, clear, colorless
- Wasserteilungskoeffizient: Soluble in water (partly).
- PSA: 331.94000
- LogP: -5.23210
- Merck: 13,404
- Spezifische Rotation: D23 +99° (c = 1.0 in water)
- Löslichkeit: Nicht bestimmt
Amikacin Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
-
Warnhinweis:
P264 nach der Behandlung gründlich waschen
p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen
p305, wenn in den Augen
p351 sorgfältig mit Wasser für einige Minuten abspülen
p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen
p337, wenn die Augenreizung anhält
p313 ärztlichen Rat einholen - WGK Deutschland:2
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36
- FLUKA MARKE F CODES:10-34
- RTECS:WK1955000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:2-8°C
- Risikophrasen:R36/37/38
- Toxizität:LD50 in mice of solns pH 6.6, pH 7.4 (mg/kg): 340, 560 i.v. (Kawaguchi)
Amikacin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1013-200mg |
Amikacin |
37517-28-5 | 99.34% | 200mg |
¥ 1244 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1013-200 mg |
Amikacin |
37517-28-5 | 99.34% | 200mg |
¥1244.00 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AA0948-1g |
Amikacin |
37517-28-5 | ≥98% | 1g |
¥1050元 | 2023-09-15 | |
Biosynth | AA29724-0.1 g |
Amikacin anhydrous |
37517-28-5 | 0.1 g |
$121.00 | 2023-01-05 | ||
Biosynth | AA29724-0.25 g |
Amikacin anhydrous |
37517-28-5 | 0.25 g |
$181.50 | 2023-01-05 | ||
TRC | A578490-1g |
Amikacin |
37517-28-5 | 1g |
$ 198.00 | 2023-09-08 | ||
Biosynth | AA29724-1 g |
Amikacin anhydrous |
37517-28-5 | 1g |
$363.00 | 2023-01-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-278692A-5g |
Amikacin (free base), |
37517-28-5 | 5g |
¥1151.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-278692-1 g |
Amikacin (free base), |
37517-28-5 | 1g |
¥459.00 | 2023-07-11 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1013-25mg |
Amikacin |
37517-28-5 | 99.34% | 25mg |
¥ 288 | 2023-09-07 |
Amikacin Verwandte Literatur
-
Soumen Chandra,Angshuman Ray Chowdhuri,Triveni Kumar Mahto,Arpita Samui,Sumanta kumar Sahu RSC Adv. 2016 6 72471
-
Hongji Liu,Xingyu Wang,Hui Wang,Rongrong Nie J. Mater. Chem. B 2019 7 5432
-
Lucia Barbera,Domenico Franco,Laura M. De Plano,Giuseppe Gattuso,Salvatore P. P. Guglielmino,Germana Lentini,Nadia Manganaro,Nino Marino,Sebastiano Pappalardo,Melchiorre F. Parisi,Fausto Puntoriero,Ilenia Pisagatti,Anna Notti Org. Biomol. Chem. 2017 15 3192
-
4. Drug-target networks in aminoglycoside resistance: hierarchy of priority in structural drug designValjean R. Bacot-Davis,Angelia V. Bassenden,Albert M. Berghuis Med. Chem. Commun. 2016 7 103
-
Ritika Mohan,Chotitath Sanpitakseree,Amit V. Desai,Selami E. Sevgen,Charles M. Schroeder,Paul J. A. Kenis RSC Adv. 2015 5 35211
37517-28-5 (Amikacin) Verwandte Produkte
- 59-01-8(Kanamycin A)
- 39831-55-5(Amikacin Disulfate)
- 13007-32-4(Lacto-N-neotetraose)
- 2228309-33-7(1,1,1,4,4-pentafluoropentan-2-one)
- 90580-58-8(N-(3-Methylbutanoyl)alanine)
- 1337154-53-6(4-Amino-7-bromoisochromane)
- 2156721-99-0(3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 71387-70-7(methyl 5-ethylfuran-2-carboxylate)
- 2227886-54-4((1S)-3-amino-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)propan-1-ol)
- 2228487-26-9(methyl 5-1-(hydroxymethyl)cyclopropylthiophene-3-carboxylate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:37517-28-5)Amikacin

Reinheit:99%/99%
Menge:1g/5g
Preis ($):172.0/464.0